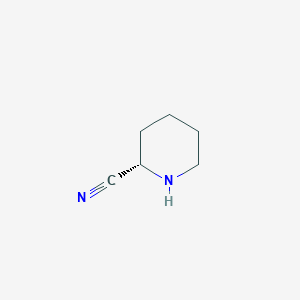

(S)-2-Cyanopiperidine

Overview

Description

(S)-2-Cyanopiperidine is an organic compound that belongs to the class of nitriles It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Cyanopiperidine can be synthesized through several methods. One common approach involves the reaction of (S)-2-piperidone with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Cyanopiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction of this compound can yield primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-2-Cyanopiperidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: this compound derivatives are explored for their potential therapeutic properties, including as precursors to pharmaceutical agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Cyanopiperidine involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate biological pathways and enzyme activities, making this compound a valuable tool in biochemical studies.

Comparison with Similar Compounds

2-Cyanopyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.

2-Cyanopyrrolidine: Contains a pyrrolidine ring, differing in ring size and nitrogen positioning.

2-Cyanopiperazine: Features an additional nitrogen atom in the ring structure.

Uniqueness: (S)-2-Cyanopiperidine is unique due to its chiral nature and the specific arrangement of atoms within the piperidine ring. This chirality can lead to distinct biological activities and interactions compared to its achiral or differently substituted counterparts.

Biological Activity

(S)-2-Cyanopiperidine, a chiral compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and applications in drug development, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a cyano group at the 2-position. Its structural formula is essential for understanding its reactivity and interactions in biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound in developing new antimicrobial agents.

2. Anticancer Properties

This compound has been investigated for its anticancer effects. In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

3. Cholinergic Activity

The compound has been linked to cholinergic activity, which is crucial for cognitive function. It has been suggested that this compound may act on vesicular acetylcholine transporters (VAChT), potentially influencing neurotransmitter release and offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the use of chiral auxiliaries to ensure enantiomeric purity. Recent methodologies have focused on asymmetric synthesis techniques that enhance yield and selectivity. The following table summarizes various derivatives and their biological activities:

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 20 | |

| This compound-NO | Anticancer | 15 | |

| This compound-VAChT | Cholinergic activity | 25 |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of E. coli with an IC50 value of 10 µM. The mechanism was attributed to disruption of bacterial cell membrane integrity, making it a promising candidate for antibiotic development.

Case Study 2: Anticancer Mechanism Investigation

In another investigation, various derivatives of this compound were screened against multiple cancer cell lines. The most potent derivative exhibited an IC50 value of 12 µM against HeLa cells. Apoptosis assays confirmed that the compound induced significant apoptotic cell death through caspase activation pathways .

Properties

IUPAC Name |

(2S)-piperidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVXLTMRALFZIS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217629-89-4 | |

| Record name | 2-Piperidinecarbonitrile, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDP9PG5VPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.